Calcium dissociation constant (Kd) of Fluo-3 sodium salt
Calcium dissociation constant (Kd) of Fluo-3 sodium salt
Technical Guide: Calcium Dissociation Constant (
Executive Summary
Fluo-3 sodium salt (Fluo-3) is a high-affinity, non-ratiometric fluorescent
This guide provides a rigorous technical framework for determining, validating, and applying the
Fundamental Principles of Fluo-3 Kinetics
The Fluorogenic Mechanism
Fluo-3 is a BAPTA-based chelator linked to a fluorescein-like fluorophore. In its unbound state, the fluorescence is quenched by photo-induced electron transfer (PET) from the BAPTA moiety. Upon binding
-
Excitation: 506 nm (compatible with 488 nm Argon lasers).[2]
-
Key Characteristic: Non-ratiometric. Unlike Fura-2, Fluo-3 does not exhibit a spectral shift; only its intensity changes.[2][4] This makes accurate
determination critical, as [Ca2+] is calculated based on absolute intensity relative to dynamic range.
The Governing Equation
For single-wavelength indicators like Fluo-3, the concentration of free calcium is calculated using the Grynkiewicz equation adapted for non-ratiometric dyes:
Where:
- : The effective dissociation constant.[5][6]
- : Experimental fluorescence intensity.[2][3][4][7]
-
: Fluorescence at zero
(background/leakage). -
: Fluorescence at saturating
.[2][3]
Factors Influencing Stability
The "standard"
Table 1: Impact of Environmental Variables on Fluo-3
| Variable | Condition | Approximate | Mechanistic Impact |
| Standard | Cell-free buffer, 22°C, pH 7.2 | 325 – 390 nM | Baseline affinity in ideal aqueous solution. |
| Temperature | Cell-free buffer, 37°C | ~400 – 450 nM | Higher thermal energy increases dissociation rates ( |
| Proteins | Cytosol / Protein-rich buffer | 600 – 1200 nM | Intracellular proteins bind the dye, altering its conformation and reducing effective affinity. |
| Viscosity | High viscosity cytoplasm | > 800 nM | Viscosity slows molecular tumbling and diffusion, affecting kinetics. |
| Magnesium | 1 mM | Minimal Shift | Fluo-3 is highly selective for |
Critical Insight: Using the cell-free
(390 nM) to calculate intracellular calcium at 37°C will typically result in a 2-fold underestimation of the true calcium concentration.
Experimental Protocols: Determination of
You must determine whether you need an in vitro calibration (for plate reader assays) or an in situ calibration (for live-cell imaging).
Protocol A: In Vitro Calibration (Reciprocal Dilution Method)
Target: Enzymatic assays, microplate readers, or solution-based biophysics.
Reagents:
-
Zero
Buffer: 10 mM EGTA, 100 mM KCl, 10 mM MOPS, pH 7.2. -
High
Buffer: 10 mM CaEGTA, 100 mM KCl, 10 mM MOPS, pH 7.2. -
Fluo-3 Sodium Salt: 1 µM final concentration.
Workflow:
-
Prepare Stocks: Create two identical solutions of Fluo-3 (1 µM): one in Zero
Buffer (Solution A) and one in High Buffer (Solution B). -
Cross-Titration: Mix Solution A and Solution B in varying ratios to create free
points ranging from 0 to ~39 µM.-
Note: Use a calculator (e.g., MaxChelator) to determine exact free calcium based on temperature and pH.
-
-
Measurement: Record fluorescence (Ex 488nm / Em 526nm) for each point.
-
Curve Fitting: Plot Fluorescence vs.
and fit to a one-site binding isotherm (Hill equation).
Protocol B: In Situ Intracellular Calibration (The "Gold Standard")
Target: Live cell microscopy, flow cytometry.
Objective:[3] Determine
Reagents:
-
Ionomycin (or A23187): Non-fluorescent
ionophore (10 µM final). -
Nigericin:
ionophore (to clamp pH). -
Zero
Solution: -free HBSS + 10 mM EGTA. -
Saturating
Solution: HBSS + 10 mM .
Step-by-Step Methodology:
-
Load Cells: Load cells with Fluo-3 AM (typically 1-5 µM) for 30-60 mins. Wash to remove extracellular dye.
-
Baseline Acquisition: Record basal physiological calcium signals.
-
Determine
(Saturation):-
Perfuse cells with Saturating
Solution containing 10 µM Ionomycin. -
Wait for fluorescence to plateau. This is your
.
-
-
Determine
(Zeroing):-
Wash and perfuse with Zero
Solution (EGTA) containing 10 µM Ionomycin. -
Tip: Add 20 mM BDM (2,3-butanedione monoxime) if measuring cardiomyocytes to prevent hypercontracture during the
step. -
Wait for the signal to drop to a stable minimum. This is
.
-
-
Calculation:
-
The
is difficult to titrate in situ. Therefore, use the literature value for in situ conditions (e.g., 800 nM for mammalian cytosol) and insert your measured and into the Grynkiewicz equation.
-
Visualization of Workflows
Figure 1: In Situ Calibration Logic
This diagram illustrates the logical flow for converting raw fluorescence units (RFU) into molar calcium concentration using the calibration endpoints.
Caption: Logical workflow for In Situ calibration. Note that Fmax and Fmin are experimentally derived for every single experiment to account for dye loading variability.
Figure 2: Fluo-3 Binding Equilibrium
A representation of the binding dynamics and the influence of environmental factors.
Caption: The equilibrium between free and bound Fluo-3. Environmental factors primarily increase the dissociation rate (Koff), shifting the Kd higher.
Troubleshooting & Validation
Table 2: Common Failure Modes in Kd Determination
| Symptom | Probable Cause | Corrective Action |
| Incomplete calcium chelation or dye leakage. | Ensure EGTA pH is > 7.0 (EGTA is pH dependent). Use MnCl2 (2 mM) to quench extracellular dye if leakage is suspected. | |
| Inefficient ionophore transport. | Increase Ionomycin concentration or switch to A23187. Ensure extracellular | |
| Drifting Baseline | Dye extrusion by anion transporters. | Add Probenecid (1-2.5 mM) to loading and wash buffers to inhibit MDR pumps. |
| Calculated [Ca] is negative | Re-check background subtraction. If |
References
-
Minta, A., Kao, J. P., & Tsien, R. Y. (1989). Fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein chromophores. Journal of Biological Chemistry, 264(14), 8171-8178.[3] Link
-
Thermo Fisher Scientific. Fluo-3 Product Information & User Guide. Thermo Fisher Scientific Manuals. Link
-
Harkins, A. B., Kurebayashi, N., & Baylor, S. M. (1993). Resting myoplasmic free calcium in frog skeletal muscle fibers estimated with fluo-3. Biophysical Journal, 65(2), 865-881. Link
-
Molecular Probes. The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Invitrogen.[8] Link
-
Iyer, L. M., et al. (2006). Algorithms for the estimation of cytosolic calcium using the fluorescent indicator Fluo-3. Journal of Fluorescence, 16(1), 23-29. Link
Sources
- 1. Kinetics of calcium binding to fluo-3 determined by stopped-flow fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
